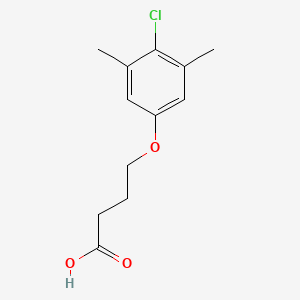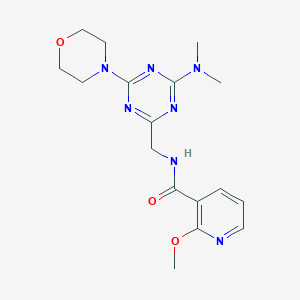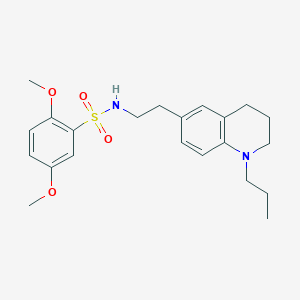
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide, also known as compound 1, is a novel small molecule that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of cyclopropane carboxamides and has a unique chemical structure that makes it an interesting target for further investigation.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide 1 is not fully understood, but it is believed to act by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. Further studies are needed to fully elucidate the mechanism of action of this N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress. These effects make it an interesting N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide for further investigation in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide 1 in lab experiments is its unique chemical structure, which makes it an interesting target for further investigation. It is also relatively easy to synthesize and has good reproducibility. However, one limitation of using this N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are many potential future directions for research on N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide 1. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential as a drug candidate for various diseases, particularly cancer and inflammation. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide 1 involves a multi-step process that starts with the reaction of furfural with pyridine-2-carboxaldehyde to form the intermediate furfurylpyridine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to form the final product, N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide 1. The synthesis of this N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide has been optimized to yield a high purity product with good reproducibility.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for various diseases, including cancer and inflammation. The unique chemical structure of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide 1 makes it an interesting target for further investigation as a potential lead N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide for drug development.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(12-6-7-12)17(11-14-5-3-9-19-14)10-13-4-1-2-8-16-13/h1-5,8-9,12H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZXZTGSGUMJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

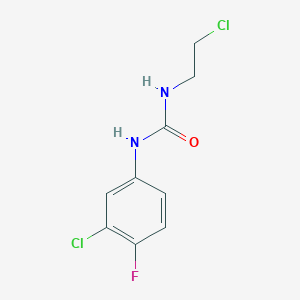
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2619917.png)
![7-(4-bromophenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619918.png)
![3-[(4-bromo-3,5-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2619920.png)

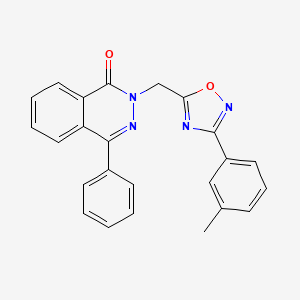
![Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2619923.png)
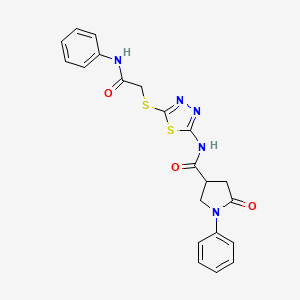
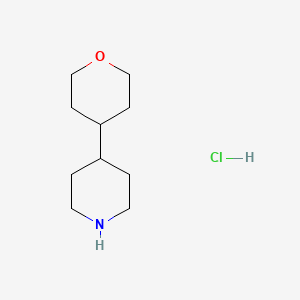
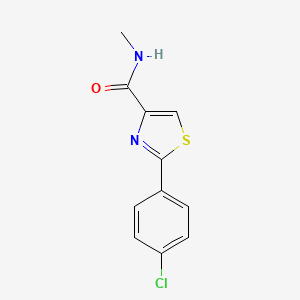
![1-(3-Ethoxypropyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2619930.png)
